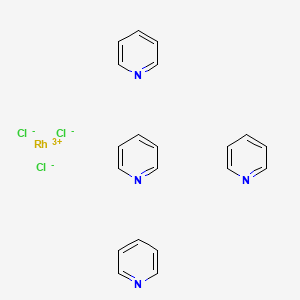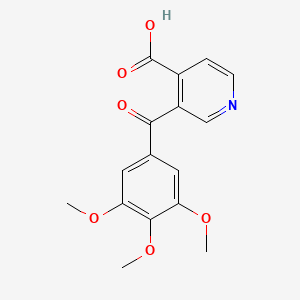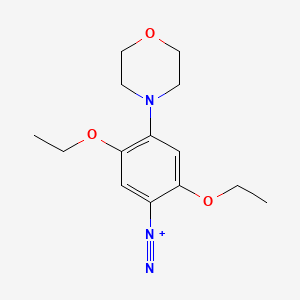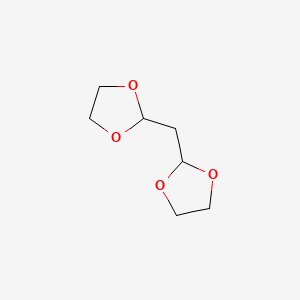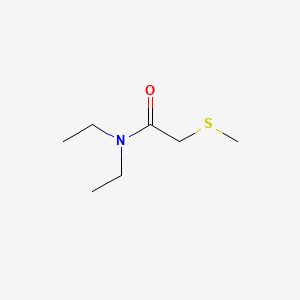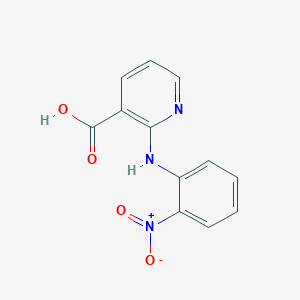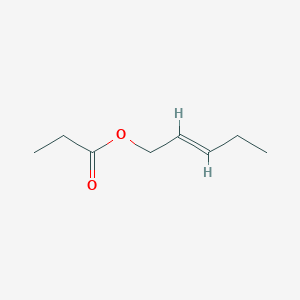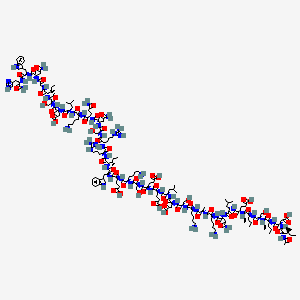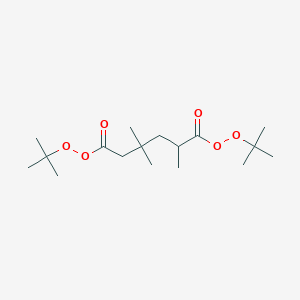
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is often used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. The compound’s molecular formula is C18H34O6, and it is characterized by the presence of two tert-butyl groups and a diperoxyadipate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,4,4-trimethyldiperoxyadipate typically involves the reaction of 2,4,4-trimethyladipic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Starting Materials: 2,4,4-trimethyladipic acid and tert-butyl hydroperoxide.
Catalyst: Often a strong acid such as sulfuric acid or a metal catalyst like iron or cobalt.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 100°C and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation.
化学反应分析
Types of Reactions
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate undergoes several types of chemical reactions, primarily driven by its peroxide groups. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Decomposition: Upon heating, it decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: The peroxide groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates like alkenes and alcohols. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction occurs at temperatures above 100°C, often in the presence of a solvent like benzene or toluene.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the peroxide groups. The reaction conditions vary depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized organic compounds, polymers, and substituted derivatives of the original peroxide compound.
科学研究应用
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of monomers to form polymers. Its ability to generate free radicals makes it valuable in studying radical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.
作用机制
The mechanism by which di-tert-butyl 2,4,4-trimethyldiperoxyadipate exerts its effects is primarily through the generation of free radicals. Upon decomposition, the peroxide bonds break, forming highly reactive radical species. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved include:
Radical Formation: The initial step involves the homolytic cleavage of the peroxide bond.
Propagation: The generated radicals react with monomers, propagating the polymerization process.
Termination: The reaction terminates when two radicals combine, forming a stable product.
相似化合物的比较
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate can be compared with other similar peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in structure but lacks the adipate moiety. It is also used as a radical initiator.
Benzoyl peroxide: Contains benzoyl groups instead of tert-butyl groups. It is widely used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other peroxides.
属性
CAS 编号 |
21850-40-8 |
|---|---|
分子式 |
C17H32O6 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
ditert-butyl 2,4,4-trimethylhexanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-12(14(19)21-23-16(5,6)7)10-17(8,9)11-13(18)20-22-15(2,3)4/h12H,10-11H2,1-9H3 |
InChI 键 |
BXBGCAYZSCEGBY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
